molecular formula C13H18BrNO2 B1444072 tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate CAS No. 877064-95-4

tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate

Cat. No. B1444072
CAS RN: 877064-95-4
M. Wt: 300.19 g/mol
InChI Key: RQGCJQIAGDDTKJ-UHFFFAOYSA-N
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Description

“tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate” is an organic compound with the molecular formula C13H18BrNO2 . It is used as a reagent in synthetic organic chemistry .


Synthesis Analysis

The synthesis of this compound involves several steps . In one method, a solution of tert-butyl (3-bromo-4-methylphenyl)methyl carbamate is stirred at room temperature for 30 hours in the presence of trifluoroacetic acid. The reaction medium is then hydrolyzed in water, basified to pH 8-9 with 1N sodium hydroxide solution, and extracted with dichloromethane . The organic phases are combined and dried over sodium sulfate. The solvent is evaporated off to obtain the final product .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate” consists of a tert-butyl group attached to a carbamate group, which is further connected to a 3-bromo-4-methylphenyl group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with trifluoroacetic acid in dichloromethane at 20℃ for 30 hours, followed by reaction with sodium hydroxide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.19 g/mol . It is recommended to be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

Tert-butyl carbamates are pivotal in synthetic organic chemistry, serving as intermediates in the preparation of complex molecules. For example, studies have focused on the preparation and Diels-Alder reactions of amido-substituted furans, showcasing the role of tert-butyl carbamates in facilitating cyclization reactions and heterocycle synthesis (Padwa, Brodney, & Lynch, 2003). Similarly, the α-amination of methyllithium via DTBB-catalyzed lithiation of N-(chloromethyl) carbamates demonstrates their utility in introducing nitrogen functionality into organic molecules (Ortiz, Guijarro, & Yus, 1999).

Environmental Studies

Carbamates, including tert-butyl derivatives, are studied for their degradation and environmental impact. For instance, the identification of degradation products of terbutol, a related carbamate, in water from golf courses, provides insight into the environmental persistence and transformation of these compounds (Suzuki, Yaguchi, Ohnishi, & Suga, 1995). This research is crucial for understanding the fate of carbamate pesticides in the environment and their potential ecological effects.

Pharmaceutical Research

Tert-butyl carbamates also find applications in the development of pharmaceutical compounds. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib, highlights the importance of these molecules in drug discovery and development (Zhao, Guo, Lan, & Xu, 2017).

properties

IUPAC Name

tert-butyl N-(3-bromo-4-methylphenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9-6-7-10(8-11(9)14)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGCJQIAGDDTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856774
Record name tert-Butyl (3-bromo-4-methylphenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate

CAS RN

877064-95-4
Record name tert-Butyl (3-bromo-4-methylphenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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